molecular formula C8H16ClNO2 B2769099 Cyclopropanecarboxylic acid, 1-aMino-, 1,1-diMethylethyl ester, hydrochloride CAS No. 76126-47-1

Cyclopropanecarboxylic acid, 1-aMino-, 1,1-diMethylethyl ester, hydrochloride

Cat. No. B2769099
CAS RN: 76126-47-1
M. Wt: 193.67
InChI Key: PAKRIGJQXUBLET-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-aMino-, 1,1-diMethylethyl ester, hydrochloride is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . Many cyclopropane-substituted amino acids are known, but this one occurs naturally .


Synthesis Analysis

This compound is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) .


Molecular Structure Analysis

The molecular formula of this compound is C4H7NO2 . The IUPAC name is 1-aminocyclopropane-1-carboxylic acid . The InChI Key is PAJPWUMXBYXFCZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound plays a critical role in the biosynthesis of the plant hormone ethylene . It is an intermediate in the conversion of methionine to ethylene during the ripening in apples .


Physical And Chemical Properties Analysis

This compound is soluble in water . It has a molar mass of 101.1 and a melting point of 198–201 °C .

Mechanism of Action

This compound is shown to block convulsions and death produced by NMDA exposure, significantly reducing seizure induction and cell death of NMDA-treated hippocampal neurons .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

This compound is used as an intermediate in the conversion of methionine to ethylene during the ripening in apples . It also plays an important role in the biosynthesis of the plant hormone ethylene . It is produced endogenously in the tomato and other higher plants as a product of the action of 1-aminocyclopropane-1-carboxylic acid synthase in the biosynthesis of ethylene . Future research may focus on its role in plant growth and stress tolerance .

properties

IUPAC Name

tert-butyl 1-aminocyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(2,3)11-6(10)8(9)4-5-8;/h4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRIGJQXUBLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76126-47-1
Record name tert-butyl 1-aminocyclopropane-1-carboxylate hydrochloride
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